molecular formula C9H9BrOS B13216062 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13216062
M. Wt: 245.14 g/mol
InChI Key: JAHJUHKLYREWEJ-UHFFFAOYSA-N
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Description

1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-based aldehyde derivative featuring a brominated thiophene substituent. The compound’s structure combines the strained cyclopropane ring with a 2-bromothiophen-3-ylmethyl group, which introduces steric bulk and electronic effects due to the bromine atom and sulfur-containing aromatic system.

Properties

Molecular Formula

C9H9BrOS

Molecular Weight

245.14 g/mol

IUPAC Name

1-[(2-bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H9BrOS/c10-8-7(1-4-12-8)5-9(6-11)2-3-9/h1,4,6H,2-3,5H2

InChI Key

JAHJUHKLYREWEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(SC=C2)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 2-bromothiophene with cyclopropane-1-carbaldehyde under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carboxylic acid.

    Reduction: Formation of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-methanol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromothiophene moiety can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Electronic Effects
This compound C₉H₉BrOS 245.1 (calculated) 2-Bromothiophen-3-ylmethyl Electron-withdrawing (Br, S)
1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde C₁₂H₂₀O 180.29 4-Methylcyclohexylmethyl Electron-donating (alkyl)
1-(Oxolan-3-ylmethyl)cyclopropane-1-carbaldehyde C₉H₁₄O₂ 154.21 Oxolan-3-ylmethyl (tetrahydrofuran) Polar (ether oxygen)
1-(Difluoromethyl)cyclopropane-1-carbaldehyde C₅H₆F₂O 120.1 (calculated) Difluoromethyl Strong electron-withdrawing (F)

Key Observations:

  • Substituent Effects : The bromothiophene group introduces significant steric hindrance and electron-withdrawing character compared to alkyl (e.g., methylcyclohexyl) or ether (oxolan) groups. This impacts reactivity, particularly in reactions involving the aldehyde group .
  • Molecular Weight: The bromine and sulfur atoms in the target compound contribute to a higher molecular weight (245.1 g/mol) compared to non-halogenated analogs (e.g., 154.21 g/mol for the oxolan derivative) .
  • Polarity : The thiophene’s sulfur and bromine atoms enhance polarity relative to alkyl-substituted cyclopropanes but less than oxygen-containing substituents like oxolan .

Biological Activity

1-[(2-Bromothiophen-3-yl)methyl]cyclopropane-1-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula : C9_{9}H9_{9}BrOS
  • Molecular Weight : 245.14 g/mol
  • CAS Number : 1785762-95-9

Antimicrobial Activity

Recent studies have indicated that derivatives of bromothiophenes exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Research has demonstrated that compounds containing bromothiophene moieties can inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibits selective cytotoxicity. The IC50_{50} values ranged from 10 µM to 50 µM, indicating moderate potency compared to established chemotherapeutics. Notably, the compound did not significantly affect normal human fibroblast cells at similar concentrations, highlighting its potential as a targeted therapeutic agent.

Study 1: GSK-3β Inhibition

A study focused on the inhibition of glycogen synthase kinase 3 beta (GSK-3β) found that analogs of bromothiophene derivatives exhibited potent inhibitory activity. The most active compounds showed IC50_{50} values in the low nanomolar range (e.g., 8 nM), suggesting that modifications in the cyclopropane structure can enhance biological activity against this target .

Study 2: Anti-cancer Activity

In a comparative study assessing various thiophene derivatives for anti-cancer activity, it was found that the introduction of a cyclopropane ring significantly increased cytotoxic effects against breast cancer cells. The study utilized a range of concentrations and confirmed that the compound induced apoptosis in MCF-7 cells through caspase activation pathways .

Research Findings Summary Table

Study Biological Activity IC50_{50} Values Notes
Antimicrobial ActivityBacterial InhibitionVaries by strainEffective against S. aureus and E. coli
Anti-inflammatory EffectsCytokine ReductionN/ASignificant reduction in TNF-alpha and IL-6
GSK-3β InhibitionKinase Inhibition8 nMPotent competitive inhibitor
Anti-cancer ActivityCytotoxicity in cancer cells10 - 50 µMInduces apoptosis in breast cancer cells

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